![molecular formula C9H11NO2 B7554334 4-(Methoxymethyl)benzamide](/img/structure/B7554334.png)
4-(Methoxymethyl)benzamide
Overview
Description
4-(Methoxymethyl)benzamide, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biology. MMB is a white crystalline powder with a molecular weight of 179.19 g/mol and a chemical formula of C9H11NO2.
Scientific Research Applications
Antiplatelet Agents : A study by Liu, Chen, Qiu, and Zhang (2019) designed and synthesized a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, which showed potential as safer and more effective antiplatelet agents. This compound demonstrated strong antiplatelet aggregation activities and low cell toxicity, suggesting its potential use in treating blood clot-related conditions (Liu, Chen, Qiu, & Zhang, 2019).
Heart Failure Treatment : Research by Figueroa‐Valverde et al. (2022) investigated a 4-hydroxy-furanyl-benzamide derivative for its effects on heart failure. They found that this compound decreased infarct area and left ventricular pressure, suggesting a role in heart failure treatment through the activation of M2-muscarinic receptors and nitric oxide synthase enzymes (Figueroa‐Valverde et al., 2022).
Neuroleptic Activity : Iwanami et al. (1981) synthesized benzamides as potential neuroleptics and evaluated their effects on stereotyped behavior in rats. They identified compounds with strong neuroleptic activity, suggesting the therapeutic potential of these benzamides in treating psychosis (Iwanami et al., 1981).
Antioxidant Properties : Demir et al. (2015) studied the structure and antioxidant activity of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide. This research highlighted its potential as an antioxidant, useful in combating oxidative stress-related conditions (Demir et al., 2015).
Anticonvulsant Activity : Clark and McMillian (1990) synthesized and evaluated a series of 4-methoxy- and 4-chlorobenzanilides for anticonvulsant activity. Their study provided insights into the relationship between benzamide structure and anticonvulsant effects (Clark & McMillian, 1990).
Corrosion Inhibition : Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including a N-(4-methoxyphenyl)benzamide, for their corrosion inhibition properties on mild steel in acidic conditions. This study suggested the application of these compounds in industrial settings to prevent metal corrosion (Mishra et al., 2018).
properties
IUPAC Name |
4-(methoxymethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWWZPOIBTUFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxymethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.